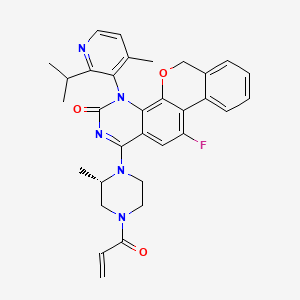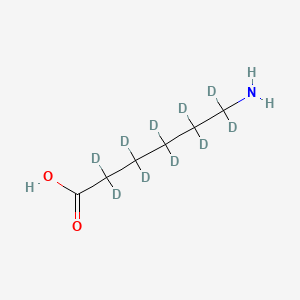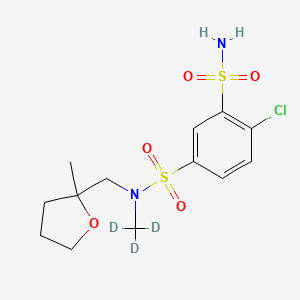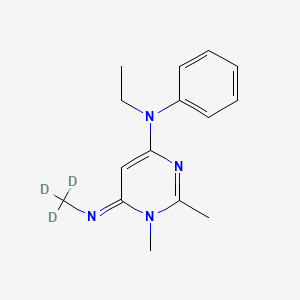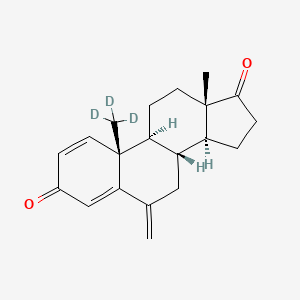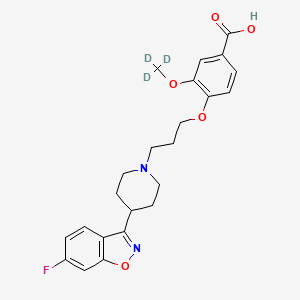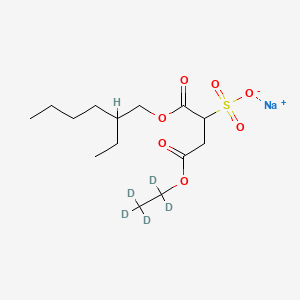
4-Des-((2-ethylhexyl)oxy) 4-Ethoxy Docusate Sodium-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) is a chemical compound that is an isotopic analog of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate sodium. This compound is often used in scientific research due to its unique properties and applications. It is a derivative of Disodium Mono (2-ethylhexyl) Sulfosuccinate, which is commonly used as a laxative or stool softener .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) involves the reaction of Disodium Mono (2-ethylhexyl) Sulfosuccinate with deuterated ethoxy groups. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, controlled heating, and continuous monitoring to maintain the desired reaction conditions. The final product is then purified using techniques such as crystallization or chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The ethoxy and ethylhexyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are conducted under inert atmospheres.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Sulfides and related compounds.
Substitution: Various alkyl or aryl derivatives depending on the substituents used.
Applications De Recherche Scientifique
4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of isotopic effects.
Biology: Employed in the study of biological processes involving sulfonates and their derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the synthesis of electrospun fibers for controlled antibiotic drug release.
Mécanisme D'action
The mechanism of action of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) involves its surfactant properties, which allow it to reduce surface tension and enhance the solubility of hydrophobic compounds. This property is particularly useful in drug delivery systems, where it helps in the efficient release and absorption of drugs. The compound interacts with cell membranes, altering their permeability and facilitating the transport of active pharmaceutical ingredients .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium Mono (2-ethylhexyl) Sulfosuccinate: A precursor in the synthesis of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium).
Docusate Sodium: Commonly used as a laxative and stool softener.
4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate sodium: The non-deuterated analog of the compound.
Uniqueness
4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This isotopic labeling is valuable in research applications, allowing for the study of reaction mechanisms and metabolic pathways with greater precision.
Propriétés
Formule moléculaire |
C14H25NaO7S |
|---|---|
Poids moléculaire |
365.43 g/mol |
Nom IUPAC |
sodium;1-(2-ethylhexoxy)-1,4-dioxo-4-(1,1,2,2,2-pentadeuterioethoxy)butane-2-sulfonate |
InChI |
InChI=1S/C14H26O7S.Na/c1-4-7-8-11(5-2)10-21-14(16)12(22(17,18)19)9-13(15)20-6-3;/h11-12H,4-10H2,1-3H3,(H,17,18,19);/q;+1/p-1/i3D3,6D2; |
Clé InChI |
BSIQTIZFQPJYIV-COATXBAHSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCC(CC)COC(=O)C(CC(=O)OCC)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




